4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185297-63-5
VCID: VC2816588
InChI: InChI=1S/C9H19NO2.ClH/c1-11-6-7-12-8-9-2-4-10-5-3-9;/h9-10H,2-8H2,1H3;1H
SMILES: COCCOCC1CCNCC1.Cl
Molecular Formula: C9H20ClNO2
Molecular Weight: 209.71 g/mol

4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride

CAS No.: 1185297-63-5

Cat. No.: VC2816588

Molecular Formula: C9H20ClNO2

Molecular Weight: 209.71 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride - 1185297-63-5

Specification

CAS No. 1185297-63-5
Molecular Formula C9H20ClNO2
Molecular Weight 209.71 g/mol
IUPAC Name 4-(2-methoxyethoxymethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C9H19NO2.ClH/c1-11-6-7-12-8-9-2-4-10-5-3-9;/h9-10H,2-8H2,1H3;1H
Standard InChI Key VSDDNNFKIUVBDK-UHFFFAOYSA-N
SMILES COCCOCC1CCNCC1.Cl
Canonical SMILES COCCOCC1CCNCC1.Cl

Introduction

Chemical Structure and Identification

Molecular Identity

4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is a salt derived from its parent compound 4-[(2-Methoxyethoxy)methyl]piperidine. The parent compound has a molecular formula of C9H19NO2 with an average molecular mass of 173.256 g/mol . The hydrochloride salt would have the formula C9H19NO2·HCl with an estimated molecular weight of approximately 209.72 g/mol (calculated by adding the molecular weight of HCl to the parent compound).

Structural Features

The compound features a piperidine ring as its core structure with a (2-methoxyethoxy)methyl substituent at the 4-position. This structural arrangement gives the molecule distinct chemical properties that influence its potential applications and biological activities.

Related Compounds

Several structurally similar compounds provide insight into the potential properties of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride:

  • 4-(2-Methoxyethoxy)piperidine hydrochloride (CAS: 550369-96-5)

  • 3-(2-Methoxyethoxy)piperidine hydrochloride (CAS: 1185054-32-3)

  • 4-[(2-Methylphenoxy)methyl]piperidine hydrochloride (CAS: 614731-14-5)

Physical and Chemical Properties

Physical State and Appearance

Based on similar piperidine hydrochloride derivatives, 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is likely a white to off-white crystalline solid at room temperature. The salt formation typically enhances its stability compared to the free base form.

Solubility Profile

The presence of both the hydrophilic methoxyethoxy group and the hydrochloride salt formation suggests this compound would exhibit good solubility in polar solvents such as water, methanol, and ethanol. The hydrochloride salt formation generally improves water solubility compared to the free base.

Chemical Reactivity

Drawing parallels from related compounds, 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride likely demonstrates several reaction pathways:

  • Nucleophilic substitution reactions at the methoxy group

  • Reactions involving the piperidine nitrogen after deprotonation

  • Potential for oxidation of the piperidine ring

Synthesis and Preparation Methods

Industrial Production Considerations

For larger-scale production, the synthesis would likely involve optimized reaction conditions with consideration for:

  • Catalyst selection to improve yield and reduce side reactions

  • Purification techniques to ensure high purity

  • Process safety measures due to the reactive nature of the intermediates

Biological Activity and Pharmacological Profile

Receptor Interactions

Similar piperidine derivatives demonstrate activity at various receptors. The 4-(2-methoxyethoxy)piperidine hydrochloride compound has been investigated for its ability to modulate receptor activity, which may influence neurotransmission pathways. By extension, 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride might exhibit similar properties.

Enzyme Modulation

Structurally related compounds have shown potential as enzyme inhibitors. For instance, certain piperidine derivatives can inhibit key enzymes involved in metabolic pathways, suggesting possible applications in therapeutic contexts.

Medicinal Chemistry Applications

Structure-Activity Relationships

Comparing the structural features of this compound with similar derivatives provides insights into potential structure-activity relationships:

  • The position of substituents on the piperidine ring significantly affects biological activity

  • The length of the alkoxyalkyl chain influences both physicochemical properties and receptor binding

  • The methyl spacer between the piperidine and the methoxyethoxy group potentially provides conformational flexibility that could impact binding characteristics

Pharmacokinetic Considerations

The methoxyethoxy moiety likely influences the compound's pharmacokinetic profile in several ways:

  • Enhancement of hydrophilicity compared to more lipophilic substituents

  • Potential for metabolism via O-demethylation pathways

  • Modified blood-brain barrier penetration compared to the parent piperidine

Chemical Research Applications

Synthetic Intermediate Applications

In organic synthesis, 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride could serve as a valuable intermediate for the preparation of more complex molecules. The functional groups present allow for further modifications, making it versatile in synthetic chemistry.

Comparative Analysis of Related Compounds

The following table presents a comparative analysis of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesDistinctive Properties
4-[(2-Methoxyethoxy)methyl]piperidineC9H19NO2173.256Methyl spacer between piperidine and ether oxygenEnhanced conformational flexibility
4-(2-Methoxyethoxy)piperidine HClC8H18ClNO2195.69Direct attachment of ether oxygen to piperidineGood solubility, potential for receptor binding
3-(2-Methoxyethoxy)piperidine HClC8H17NO2·HCl195.69Substitution at position 3Different spatial orientation of functional groups
4-[(2-Methylphenoxy)methyl]piperidine HClC13H19NO·HCl241.76Contains aromatic ringEnhanced lipophilicity, potential π-π interactions

Spectroscopic Characterization

Based on structural features, 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride would likely exhibit the following spectroscopic characteristics:

  • NMR spectroscopy: Distinctive signals for the piperidine protons, methylene protons adjacent to oxygen atoms, and the terminal methoxy group

  • IR spectroscopy: Characteristic bands for C-O stretching, N-H stretching (of the protonated amine), and C-H stretching

  • Mass spectrometry: Molecular ion peak and fragmentation pattern involving cleavage at the ether linkages

Comparative Biological Activities

Neurological Applications

The potential receptor modulation capabilities of this compound might be relevant for neurological research. Piperidine compounds with similar structures have been investigated for their effects on neurotransmitter systems.

Cytotoxicity Profile

Based on studies with related compounds, it would be valuable to investigate the cytotoxicity profile of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride against various cell lines to assess its safety profile and potential anticancer applications.

Future Research Directions

Structure-Activity Relationship Studies

Further research could focus on developing a comprehensive understanding of how structural modifications to the basic scaffold affect biological activity. This would involve synthesizing a series of derivatives with variations in:

  • The position of substitution on the piperidine ring

  • The length and composition of the alkoxyalkyl chain

  • Additional functional groups on the piperidine nitrogen

Development of Synthetic Methodologies

Establishing efficient and scalable synthetic routes for 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride and its derivatives would facilitate further research. This includes exploring green chemistry approaches to minimize environmental impact and improve yield.

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